molecular formula C10H8N2O3 B1385750 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid CAS No. 1018610-59-7

3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B1385750
CAS No.: 1018610-59-7
M. Wt: 204.18 g/mol
InChI Key: AZXWIVJBLWVSPB-UHFFFAOYSA-N
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Description

3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of m-tolylhydrazine with ethyl oxalate to form the intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted oxadiazoles .

Scientific Research Applications

3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(p-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid
  • 3-(o-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid
  • 3-(m-Tolyl)-1,2,4-thiazole-5-carboxylic acid
  • 3-(m-Tolyl)-1,2,4-triazole-5-carboxylic acid

Comparison: Compared to its analogs, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid exhibits unique properties due to the presence of the oxadiazole ring, which imparts distinct electronic characteristics and stability. This makes it particularly valuable in applications requiring robust and stable compounds .

Properties

IUPAC Name

3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-3-2-4-7(5-6)8-11-9(10(13)14)15-12-8/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXWIVJBLWVSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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